4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
The compound “4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thione group, which is a sulfur atom double-bonded to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, benzyloxy group, and methoxy group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the thione group could be involved in nucleophilic reactions .Scientific Research Applications
Antioxidant Activity
This compound has been found to exhibit significant in vitro antioxidant activity . The synthesized metal (II) complexes of this compound are highly potent and show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Among them, Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
Antimicrobial Activity
The compound and its metal (II) complexes have been evaluated for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) . It was found that the metal (II) complexes are more noxious than free Schiff base ligands . The complexes 10, 11, 14 and 15 were most active compounds . Antifungal activity of complex 11 (Cu (L 2 ) (CH 3 COO) (H 2 O) against C. albicans was found to be comparable to standard drug .
Molecular Docking Studies
The compound has been used in molecular docking studies with enzyme C. albicans sterol 14-alpha demethylase . The results suggested the hydrophobic binding .
Synthesis of Transition Metal Complexes
The compound has been used in the synthesis of sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes . These complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Structural Analysis
The compound has been used for structural analysis . Various characterization data suggested that the Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in 1:1 molar ratio .
Synthesis of Analogues
The compound has been used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
Mechanism of Action
Mode of Action
The presence of a dihydropyrimidine moiety in its structure suggests potential interactions with enzymes or receptors that recognize this structural motif .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical processes, including carbon-carbon bond formation via suzuki–miyaura coupling .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-27-22-13-12-19(14-23(22)28-16-17-8-4-2-5-9-17)21-15-20(25-24(29)26-21)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSAWHKFOQGZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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